molecular formula C10H16N2 B13044835 (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine

Cat. No.: B13044835
M. Wt: 164.25 g/mol
InChI Key: RRHHGSNSNIHWDX-JTQLQIEISA-N
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Description

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of corresponding nitro compounds or the reductive amination of ketones. One common method includes the catalytic hydrogenation of 2,3-dimethylphenyl nitroethane using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of 2,3-dimethylacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine
  • 1-(2,3-Dimethylphenyl)ethane-1,2-diamine (racemic mixture)
  • 1-(2,3-Dimethylphenyl)ethane-1-amine

Uniqueness

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine is unique due to its enantiomeric purity, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where chirality plays a crucial role.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1

InChI Key

RRHHGSNSNIHWDX-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CN)N)C

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)C

Origin of Product

United States

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